[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine
CAS No.: 144105-17-9
Cat. No.: VC21110620
Molecular Formula: C5H6N6
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144105-17-9 |
|---|---|
| Molecular Formula | C5H6N6 |
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | [1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine |
| Standard InChI | InChI=1S/C5H6N6/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,6H2,(H2,7,10) |
| Standard InChI Key | RZTSXLCOFFCUQQ-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(N2C1=NC=N2)N)N |
| Canonical SMILES | C1=C(N=C(N2C1=NC=N2)N)N |
Introduction
# Triazolo[1,5-c]pyrimidine-5,7-diamine: A Comprehensive Analysis Triazolo[1,5-c]pyrimidine-5,7-diamine is a complex heterocyclic compound featuring a triazole ring fused to a pyrimidine structure with two amino groups at specific positions. This compound has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. This comprehensive analysis explores its chemical structure, properties, synthesis approaches, biological activities, and applications based on current research findings.
Basic Chemical Identity
The compound is officially registered with CAS number 144105-17-9 and has the molecular formula C₅H₆N₆ . Its structure represents an important class of nitrogen-rich heterocycles that have garnered attention in medicinal chemistry research.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 120.112 (parent compound) | |
| Density | 1.5±0.1 g/cm³ (parent compound) | |
| LogP | -0.65 (parent compound) | |
| Index of Refraction | 1.773 (parent compound) |
The diamine derivative would have a higher molecular weight due to the addition of two amino groups, and its solubility profile would likely be influenced by the presence of these amino groups, potentially increasing water solubility compared to the parent compound.
Related Derivatives and Structural Analogs
Key Derivatives
Several derivatives of the base compound have been synthesized and studied, showcasing the versatility of this scaffold for chemical modifications. Notable examples include:
These derivatives demonstrate the potential for chemical elaboration of the base structure, particularly through functionalization at various positions of the heterocyclic system.
Structurally Related Compounds
The triazolo[1,5-c]pyrimidine scaffold appears in several related compounds with different substitution patterns:
These structural analogs provide valuable comparison points for understanding the influence of different functional groups on the core scaffold's properties and activities.
Biological Activities and Applications
Pharmaceutical Research
Compounds based on the triazolo[1,5-c]pyrimidine scaffold have attracted attention in pharmaceutical research due to their potential biological activities. The patent WO2020052631A1 titled "Triazolo-pyrimidine compounds and uses thereof" mentions triazolo[1,5-c]pyrimidine-5,7-diamine derivatives, suggesting potential therapeutic applications for this class of compounds .
Receptor Targeting
Derivatives of triazolo[1,5-c]pyrimidine-5,7-diamine have been studied for their interaction with biological targets. Specifically, the compound 2-(furan-2-yl)-N7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-N7-methyl- triazolo[1,5-c]pyrimidine-5,7-diamine has been investigated for its activity against the adenosine receptor A2a, which belongs to the G protein-coupled receptor family . This suggests potential applications in:
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Neurological disorders
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Cardiovascular conditions
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Inflammatory diseases
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Cancer therapy
Structure-Activity Relationships
The biological activity of triazolo[1,5-c]pyrimidine derivatives appears to be influenced by:
These structure-activity relationships provide valuable guidance for the rational design of new derivatives with enhanced biological profiles.
Current Research Trends
Research on triazolo[1,5-c]pyrimidine-5,7-diamine and related compounds continues to evolve, with several key trends emerging:
Medicinal Chemistry Focus
The compound class is being explored for various medicinal applications, as evidenced by recent patent activity . The unique nitrogen-rich heterocyclic structure provides multiple points for hydrogen bonding with biological targets, potentially offering selective binding profiles.
Development of New Derivatives
Researchers are exploring various substitution patterns and functional group modifications to optimize the properties of these compounds. The 8-bromo derivative and complex N7-substituted variants exemplify this approach, demonstrating the versatility of the scaffold for chemical elaboration.
Biological Target Exploration
Investigations into the interaction of these compounds with specific biological targets, such as the adenosine receptor A2a , highlight ongoing efforts to understand their mechanism of action and potential therapeutic applications.
Analytical Approaches
Structural Characterization
The characterization of triazolo[1,5-c]pyrimidine-5,7-diamine and its derivatives typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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Infrared spectroscopy
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X-ray crystallography (for solid-state structure determination)
These techniques provide essential information about the compound's structure, purity, and conformational properties.
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